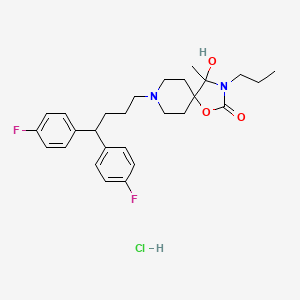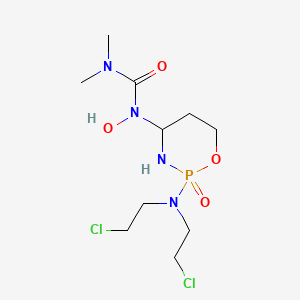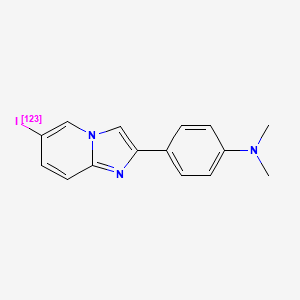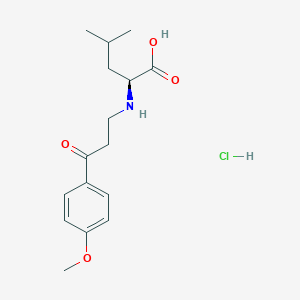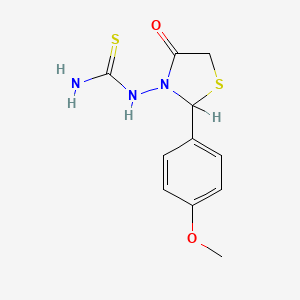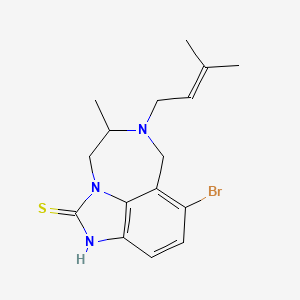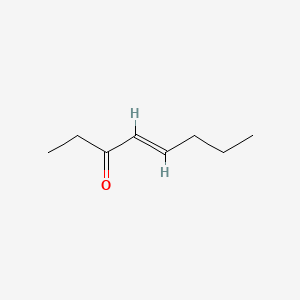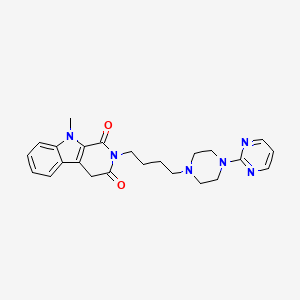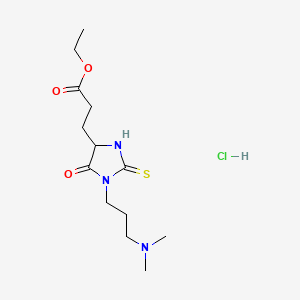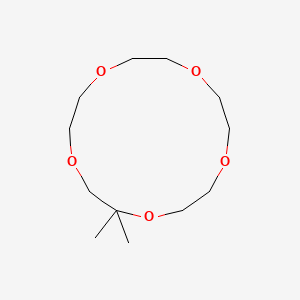
1,4-Dibenzofurandione, 2,6-bis(1,1-dimethylethyl)-8-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dibenzofurandione, 2,6-bis(1,1-dimethylethyl)-8-hydroxy- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two tert-butyl groups and a hydroxy group attached to the dibenzofurandione core. Its molecular formula is C21H24O4, and it has a molecular weight of 340.41 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibenzofurandione, 2,6-bis(1,1-dimethylethyl)-8-hydroxy- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of 2,6-di-tert-butylphenol as a starting material, which undergoes a series of reactions including oxidation and cyclization to form the desired dibenzofurandione structure. The reaction conditions often include the use of strong oxidizing agents and specific catalysts to facilitate the formation of the compound.
Industrial Production Methods
In an industrial setting, the production of 1,4-Dibenzofurandione, 2,6-bis(1,1-dimethylethyl)-8-hydroxy- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
1,4-Dibenzofurandione, 2,6-bis(1,1-dimethylethyl)-8-hydroxy- can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Catalysts: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) may be used to facilitate reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield hydroquinones or other reduced forms.
科学的研究の応用
1,4-Dibenzofurandione, 2,6-bis(1,1-dimethylethyl)-8-hydroxy- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,4-Dibenzofurandione, 2,6-bis(1,1-dimethylethyl)-8-hydroxy- involves its interaction with molecular targets and pathways within biological systems. The hydroxy group and the dibenzofurandione core play crucial roles in its activity, allowing it to interact with enzymes, receptors, or other biomolecules. These interactions can lead to various biological effects, depending on the specific context and application.
類似化合物との比較
Similar Compounds
2,6-bis(1,1-dimethylethyl)-8-methoxy-1,4-Dibenzofurandione: A similar compound with a methoxy group instead of a hydroxy group.
2,6-bis(1,1-dimethylethyl)-1,4-Dibenzofurandione: Lacks the hydroxy group, leading to different chemical properties.
Uniqueness
1,4-Dibenzofurandione, 2,6-bis(1,1-dimethylethyl)-8-hydroxy- is unique due to the presence of the hydroxy group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
111305-16-9 |
|---|---|
分子式 |
C20H22O4 |
分子量 |
326.4 g/mol |
IUPAC名 |
2,6-ditert-butyl-8-hydroxydibenzofuran-1,4-dione |
InChI |
InChI=1S/C20H22O4/c1-19(2,3)12-9-14(22)18-15(16(12)23)11-7-10(21)8-13(17(11)24-18)20(4,5)6/h7-9,21H,1-6H3 |
InChIキー |
NFJLXKAFJUPGQS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC2=C1OC3=C2C(=O)C(=CC3=O)C(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


